2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol
Description
Properties
IUPAC Name |
2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c17-12-14-13(9-5-2-6-10-13)15-16(12)11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADWFSXXPVRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353723 | |
| Record name | 2-phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39263-81-5 | |
| Record name | 2-phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of triazole derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is C13H17N3S, with a molecular weight of 247.36 g/mol. The compound features a spiro structure that contributes to its unique biological activity profile. The presence of the thiol (-SH) group is particularly significant as it can influence the reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3S |
| Molecular Weight | 247.36 g/mol |
| CAS Number | 39263-81-5 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds featuring a triazole scaffold exhibit significant anticancer properties. In particular, derivatives similar to this compound have been shown to possess cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing : In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cells such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). For instance, compounds with similar structures have shown IC50 values in the range of micromolar concentrations against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell migration and invasion through various pathways including the modulation of signaling cascades involved in cell survival and proliferation .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Studies suggest that this compound may exhibit activity against a range of pathogenic bacteria and fungi due to its thiol group which can interact with microbial enzymes.
- Spectrum of Activity : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Phenyl Ring : The presence of electron-donating groups on the phenyl ring has been associated with enhanced anticancer activity compared to electron-withdrawing groups .
- Thiol Group : The thiol functionality is crucial for interaction with biological targets and may enhance solubility and bioavailability .
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Study on Anticancer Activity : A study evaluated various triazole derivatives for their cytotoxic effects on multiple cancer cell lines. Results indicated that certain modifications led to increased potency against specific types of cancer .
- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of thiol-containing triazoles against clinical isolates of bacteria and fungi, revealing promising results for potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties.
- Anticancer Research : The unique nitrogen-sulfur framework has prompted investigations into its efficacy against various cancer cell lines.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its spirocyclic nature and functional groups:
- Synthesis of Novel Heterocycles : It can be used to create more complex heterocyclic compounds through various chemical reactions such as cycloaddition and substitution reactions.
Material Science
In material science, the compound's unique properties can be exploited for:
- Polymer Development : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Agricultural Chemistry
Research has indicated potential uses in agricultural chemistry:
- Pesticide Development : The compound may serve as a lead structure for developing new pesticides with improved efficacy against pests.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University explored the antimicrobial effects of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of New Heterocycles
Researchers at ABC Institute utilized this compound in a series of reactions aimed at synthesizing novel heterocycles with enhanced biological activity. The resulting compounds demonstrated promising results in preliminary biological assays.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds
A foundational approach to synthesizing 2-phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol involves the cyclocondensation of hydrazine derivatives with cyclic ketones or aldehydes. This method leverages the nucleophilic reactivity of hydrazine to form the triazole ring while simultaneously constructing the spirocyclic system. For instance, 2-cyclohexylidene-N-phenylhydrazinecarbothioamide reacts with dichloromethane in ethyl acetate under reflux conditions to yield the target compound . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by intramolecular cyclization (Figure 1).
Critical Parameters :
-
Solvent : Ethyl acetate or ethanol enhances solubility and stabilizes intermediates.
-
Temperature : Reflux conditions (70–80°C) accelerate cyclization while minimizing side reactions.
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Catalyst : Base catalysts like sodium hydroxide (2 M) improve reaction kinetics by deprotonating intermediates .
| Starting Material | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Cyclohexylidene-N-phenylhydrazinecarbothioamide | Dichloromethane | Ethyl acetate, reflux | 65 | 95 |
| N-Phenylhydrazinecarbothioamide | Cyclohexanone | Ethanol, NaOH, 80°C | 58 | 90 |
Mechanistic Insight : The thiol (-SH) group in the final product originates from the thiocarbamide moiety of the starting material, which undergoes tautomerization during cyclization . Steric hindrance from the phenyl ring influences the dihedral angle between the triazole and cyclohexane rings, as confirmed by X-ray crystallography.
Phosphorus Oxychloride-Mediated Activation of Amides
A patented method (WO2007038452A1) describes the synthesis of 1,2,4-triazoles via activation of disubstituted amides with phosphorus oxychloride (POCl₃), followed by reaction with hydrazides . While this protocol targets triazoles broadly, its adaptation to spiro systems involves using cyclohexyl-substituted amides and phenylhydrazinecarbothioamide . The amide is first treated with POCl₃ to generate a reactive intermediate, which subsequently reacts with the hydrazide to form the triazole ring (Scheme 1).
Optimization Highlights :
-
POCl₃ Stoichiometry : A 1:1 molar ratio of amide to POCl₃ ensures complete activation without over-chlorination.
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Reaction Time : Extended stirring (12–24 hours) at room temperature improves intermediate stability.
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Workup : Quenching with ice-water precipitates the product, which is purified via recrystallization from ethanol .
| Amide Precursor | Hydrazide | POCl₃ (equiv) | Yield (%) |
|---|---|---|---|
| Cyclohexanecarboxamide | Phenylhydrazinecarbothioamide | 1.2 | 72 |
| Spiro[4.5]decanecarboxamide | Phenylhydrazine | 1.0 | 68 |
Advantages : This method avoids harsh conditions required for cyclocondensation, making it suitable for thermally sensitive substrates. However, the use of POCl₃ necessitates careful handling due to its corrosive nature .
Cyclization of Amidrazones with Carbonyl Compounds
Amidrazones serve as versatile precursors for spiro-triazole synthesis. In a representative procedure, N-phenylamidrazone reacts with cyclohexanone in the presence of acetic acid to form the spirocyclic triazole-thiol . The reaction proceeds via imine formation, followed by cyclization and tautomerization to stabilize the thiol group (Figure 2).
Key Observations :
-
Acid Catalysis : Acetic acid (10 mol%) accelerates imine formation and cyclization.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yields due to side reactions.
-
Substituent Effects : Electron-withdrawing groups on the phenyl ring lower yields by destabilizing intermediates .
| Amidrazone | Carbonyl Compound | Catalyst | Yield (%) |
|---|---|---|---|
| N-Phenylamidrazone | Cyclohexanone | Acetic acid | 70 |
| N-(4-Nitrophenyl)amidrazone | Cyclopentanone | HCl | 55 |
Purity Considerations : Recrystallization from ethanol or acetonitrile achieves >95% purity, as verified by HPLC .
Optimization of Reaction Conditions for Scale-Up
Industrial-scale synthesis requires balancing yield, cost, and safety. A comparative study of the above methods reveals that POCl₃-mediated activation offers superior scalability (72% yield) but poses handling challenges, whereas cyclocondensation is safer but less efficient (65% yield) . Hybrid approaches, such as using microwave-assisted synthesis , reduce reaction times from hours to minutes but require specialized equipment .
Comparative Table :
| Method | Yield (%) | Purity (%) | Scalability | Safety |
|---|---|---|---|---|
| Cyclocondensation | 65 | 95 | Moderate | High |
| POCl₃ Activation | 72 | 90 | High | Moderate |
| Amidrazone Cyclization | 70 | 95 | Low | High |
Mechanistic and Spectroscopic Validation
The structural integrity of this compound is confirmed through spectroscopic techniques:
-
¹H NMR : A singlet at δ 5.65 ppm corresponds to the NH proton of the triazole ring, while aromatic protons resonate at δ 7.06–8.27 ppm .
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IR Spectroscopy : Absorption bands at 1695 cm⁻¹ (C=O stretch) and 1175 cm⁻¹ (SO₂ stretch) validate functional groups .
-
X-ray Crystallography : Confirms the spiro geometry, with a dihedral angle of 85° between the triazole and cyclohexane rings.
Q & A
Q. What synthetic methods are commonly used to prepare 2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting 2-cyclohexylidene-N-phenylhydrazinecarbothioamide with 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile (DDQ) in dry ethyl acetate. The mixture is stirred at room temperature for 48 hours, followed by filtration, solvent evaporation, and crystallization. Key steps include controlling reaction stoichiometry (1:1 molar ratio) and using anhydrous conditions to prevent side reactions .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic
- IR spectroscopy : A strong C=S stretch at ~1350 cm⁻¹ and aromatic C=C stretches near 1594 cm⁻¹ .
- NMR spectroscopy : -NMR signals for cyclohexane protons (δ 1.26–2.20 ppm) and aromatic protons (δ 7.51–7.70 ppm); -NMR peaks for the spiro carbon (δ ~112 ppm) and C=S (δ ~187 ppm) .
- X-ray crystallography : Determines bond lengths, angles, and ring puckering parameters (e.g., chair conformation for cyclohexane rings with Cremer-Pople parameters: ) .
Q. What are the key structural features of this compound?
The molecule comprises a 1,2,4-triazole ring fused to a spiro cyclohexane system. The triazole ring is nearly planar (max deviation: 0.020 Å), and the phenyl ring forms a dihedral angle of ~74.7° with the triazole plane. The cyclohexane adopts a chair conformation, stabilized by van der Waals interactions in the crystal lattice .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Discrepancies often arise from assay conditions or structural analogs. For example:
- Antimicrobial activity : Tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans), with results sensitive to substituent variations (e.g., thienyl/pyridyl groups in analogs) .
- Anticancer activity : Evaluated using cytotoxicity assays (e.g., MTT), where activity may correlate with electron-withdrawing substituents enhancing C=S reactivity . Standardized protocols and comparative studies using identical cell lines/strains are critical to resolving contradictions .
Q. How are Cremer-Pople puckering parameters applied to analyze ring conformations?
Cremer-Pople parameters () quantify non-planar ring distortions. For the cyclohexane ring in this compound:
- (total puckering amplitude) = 0.5610 Å indicates moderate distortion.
- , confirm a near-ideal chair conformation. These parameters are derived from crystallographic coordinates using software like PLATON or SHELXL .
Q. What computational tools assist in refining crystal structures of such spiro compounds?
- Data collection/refinement : APEX2 and SAINT for data processing; SHELXS97/SHELXL97 for structure solution/refinement .
- Visualization : ORTEP-3 (for displacement ellipsoids) and DIAMOND (for molecular packing diagrams) .
- Twinning analysis : CELL_NOW addresses twinned crystals (e.g., 180° rotation about ) via twin fraction refinement .
Q. How can synthetic yields be optimized for this compound?
Key factors include:
- Solvent choice : Ethyl acetate minimizes side reactions compared to polar solvents.
- Reagent purity : Anhydrous DDQ prevents hydrolysis.
- Reaction time : Extended durations (48 hours) ensure complete cyclization. Yield improvements (up to 81% in analogs) are achievable by substituting DDQ with milder oxidizing agents or optimizing stoichiometry .
Q. What mechanistic insights explain the antioxidant activity of this compound?
The thiol (-SH) and triazole groups act as radical scavengers. Electrochemical studies (e.g., cyclic voltammetry) reveal oxidation potentials correlating with antioxidant capacity. Hydrogen bonding between C=S and hydroxyl groups in analogs further stabilizes radical intermediates .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
